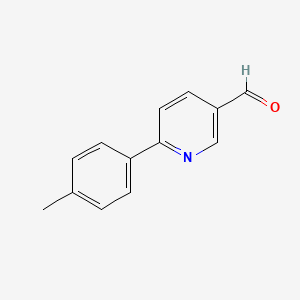

6-(p-Tolyl)nicotinaldehyde

Overview

Description

6-(p-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is a solid substance that appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring with an aldehyde group at the 6th position and a p-tolyl group attached . Physical and Chemical Properties Analysis

This compound is a solid substance that appears as a white to yellow powder or crystals . It has a molecular weight of 197.24 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Antiviral Activity and Heterocyclic Compound Synthesis

6-(p-Tolyl)nicotinaldehyde has been studied for its role in the synthesis of heterocyclic compounds with potential antiviral activities. For instance, nicotinaldehyde can react with 2-cyanoethanethioamide to produce derivatives like 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have been evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV viruses (Attaby et al., 2007).

Enzymatic Inhibition and Mechanism

Studies have explored the role of this compound in inhibiting certain enzymes. For instance, nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes are significant in various biological systems, including pathogenic microbes and in regulating life span in organisms like yeast and worms. Nicotinaldehyde derivatives have been synthesized and evaluated for their inhibition potency, providing insights into their catalytic mechanisms (French et al., 2010).

Cofactor Regeneration in Enzyme-Catalyzed Organic Synthesis

In the context of enzyme-catalyzed organic synthesis, this compound plays a role in the regeneration of reduced nicotinamide cofactors, crucial for various enzymatic reactions. This process involves glucose-6-phosphate dehydrogenase and glucose 6-phosphate, with nicotinamide cofactors like NAD and NADP being essential components (Wong & Whitesides, 1981).

Impact on Gene Expression

Research has indicated that nicotinic acid and nicotinamide, precursors in NAD+ synthesis, can influence gene expression. For example, they have been observed to upregulate the mRNA levels of enzymes like glyceraldehyde-3-phosphate dehydrogenase and glucose-6-phosphate dehydrogenase in Jurkat cells, suggesting a protective role against oxidative stress (Yan et al., 1999).

Study of Metabolic Pathways and Enzyme Function

Detailed investigations into the metabolic pathways and enzymatic functions involving nicotinamide adenine dinucleotide phosphate (NADP) have been conducted. These studies involve understanding the binding and interaction of substrates and coenzymes in enzymes like 6-phosphogluconate dehydrogenase, which is a key enzyme in metabolic pathways (Adams et al., 1995).

Safety and Hazards

Mechanism of Action

- The compound’s downstream effects could involve multiple pathways:

- NAD Biosynthesis : Nicotinaldehyde can serve as a precursor for NAD (nicotinamide adenine dinucleotide) biosynthesis. It may be converted to nicotinic acid mononucleotide (NAMN) via the Preiss–Handler pathway .

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

6-(p-Tolyl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with nicotinamidases, which are enzymes that convert nicotinamide into nicotinic acid, contributing to NAD+ homeostasis The interaction between this compound and nicotinamidases involves binding to the active site of the enzyme, potentially influencing its catalytic activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable.

Properties

IUPAC Name |

6-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

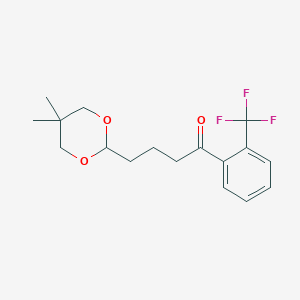

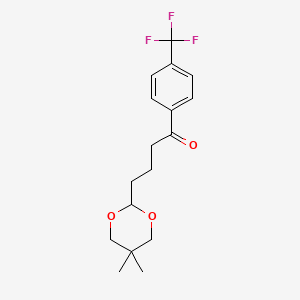

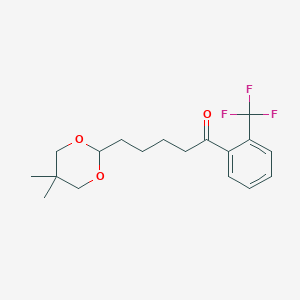

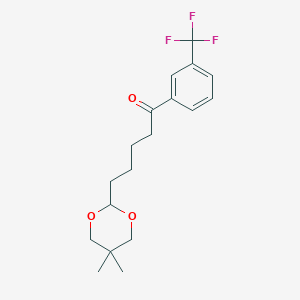

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

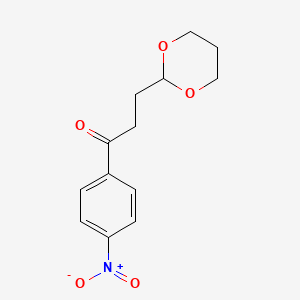

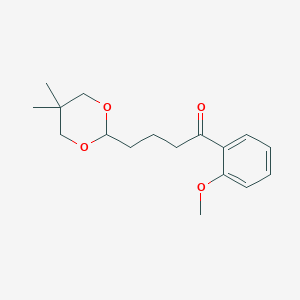

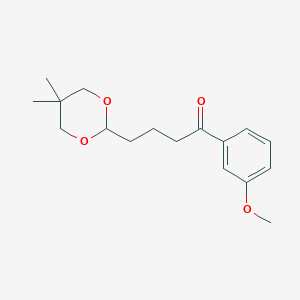

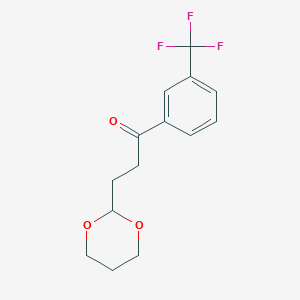

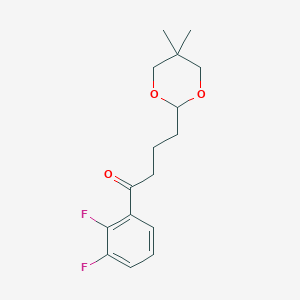

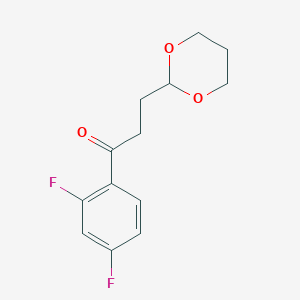

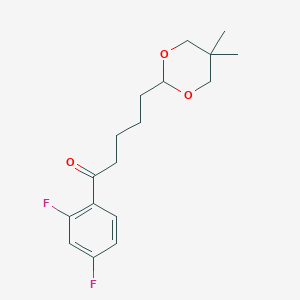

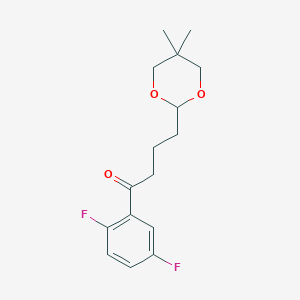

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.